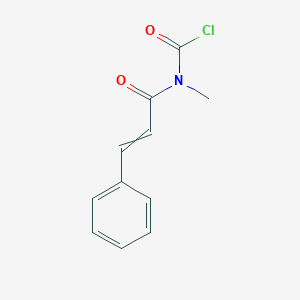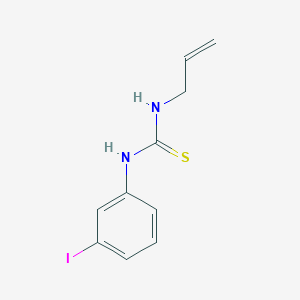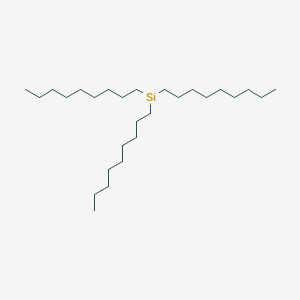![molecular formula C32H60N4O7 B14649629 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane CAS No. 53160-76-2](/img/structure/B14649629.png)
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, polymer with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane and 4,4’-methylenebis[cyclohexanamine] is a complex polymeric compound. It is synthesized through the polymerization of carbonic acid with various diols and diisocyanates, resulting in a material with unique properties suitable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of carbonic acid with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, and 4,4’-methylenebis[cyclohexanamine]. The process typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
Industrial production of this polymer often involves large-scale reactors where the monomers are combined under controlled conditions. The reaction is typically carried out in the presence of a catalyst to accelerate the polymerization process and achieve high yields .
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and tailored chemical functionalities .
科学研究应用
Chemistry
In chemistry, this polymer is used as a precursor for synthesizing advanced materials with specific properties. Its unique structure allows for the development of materials with tailored mechanical and thermal properties .
Biology
In biological research, the polymer is used to create biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds .
Medicine
In medicine, the polymer’s biocompatibility and versatility make it suitable for developing medical devices, implants, and controlled-release drug formulations .
Industry
Industrially, the polymer is used in the production of high-performance coatings, adhesives, and sealants. Its unique properties make it ideal for applications requiring durability and resistance to harsh environmental conditions .
作用机制
The polymer exerts its effects through its unique chemical structure, which allows it to interact with various molecular targets. The presence of multiple functional groups enables the polymer to form strong bonds with other materials, enhancing its mechanical and chemical properties. The pathways involved in these interactions include hydrogen bonding, van der Waals forces, and covalent bonding .
相似化合物的比较
Similar Compounds
1,6-Hexanediol: A diol used in the synthesis of polyurethanes and polyesters.
4,4’-Methylenebis(cyclohexanamine): A diamine used in the production of polyamides and epoxy resins.
Uniqueness
Compared to similar compounds, carbonic acid, polymer with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane and 4,4’-methylenebis[cyclohexanamine] offers a unique combination of properties, including enhanced thermal stability, mechanical strength, and chemical resistance. These attributes make it particularly suitable for high-performance applications in various industries .
属性
CAS 编号 |
53160-76-2 |
|---|---|
分子式 |
C32H60N4O7 |
分子量 |
612.8 g/mol |
IUPAC 名称 |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C13H26N2.C12H18N2O2.C6H14O2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-5-3-1-2-4-6-8;2-1(3)4/h10-13H,1-9,14-15H2;10H,4-7H2,1-3H3;7-8H,1-6H2;(H2,2,3,4) |
InChI 键 |
ZPHBSICRUMSCNL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CC(CCC1CC2CCC(CC2)N)N.C(CCCO)CCO.C(=O)(O)O |
相关CAS编号 |
53160-76-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
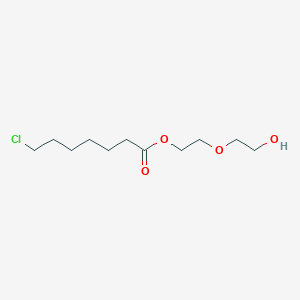
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
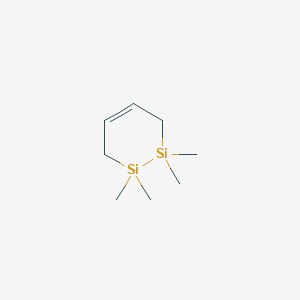
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
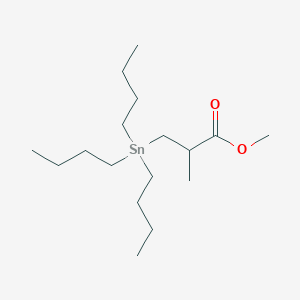
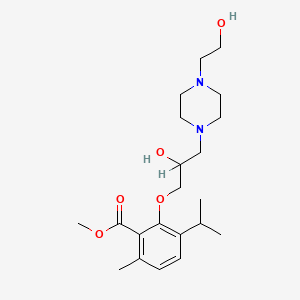
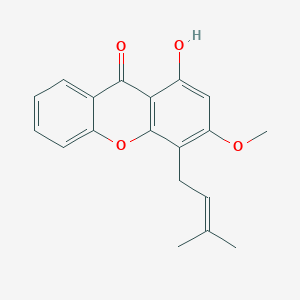
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
